molecular formula C14H14Cl2N2O4 B4015286 ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4015286
M. Wt: 345.2 g/mol
InChI Key: FWRVUCRXWVJELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals known as pyrimidine derivatives, which have been extensively studied for their various biological activities and chemical properties. Research in this area has led to the synthesis of novel pyrimidine compounds through different chemical reactions, aiming at exploring their potential in various applications excluding drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of pyrimidine derivatives like ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate often involves multi-component reactions, such as the Biginelli reaction. This cyclocondensation reaction, facilitated by catalysts like SiCl4, yields these compounds with good efficiency. For instance, a related compound, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, was synthesized showcasing the versatility of these synthetic approaches in producing pyrimidine derivatives with significant yields and characterized by various spectroscopic techniques (B. J. Mohan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical and physical properties. Crystal structure analysis, typically through X-ray diffraction (XRD), provides detailed insights into their molecular conformations. While specific studies on ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate might not be directly available, related compounds have been analyzed to determine their structural configurations, showcasing the importance of such analyses in understanding the compound's characteristics and potential applications.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For example, reactions with thiophenolates can lead to ring expansion or nucleophilic substitution, significantly affecting their chemical behavior and potential utility in various fields. These reactions are influenced by factors such as reagent ratios, reaction time, and temperature, demonstrating the complex chemistry of pyrimidine derivatives and the potential for creating a wide range of compounds with diverse properties (A. Fesenko et al., 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as density, viscosity, and ultrasonic velocity, are essential for understanding their behavior in different environments and applications. Studies focusing on substituted pyrimidines in ethanolic solutions have provided valuable data on their acoustical properties, which could be indicative of molecular interactions and solute-solvent interactions significant in various applications (S. Bajaj & P. Tekade, 2014).

properties

IUPAC Name

ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4/c1-3-22-13(20)10-6(2)17-14(21)18-11(10)8-4-7(15)5-9(16)12(8)19/h4-5,11,19H,3H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRVUCRXWVJELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC(=C2)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.